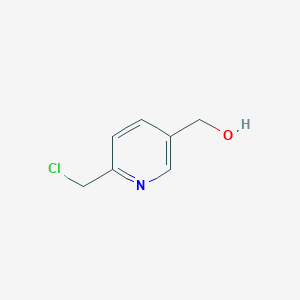

(6-(Chloromethyl)pyridin-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8ClNO |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

[6-(chloromethyl)pyridin-3-yl]methanol |

InChI |

InChI=1S/C7H8ClNO/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,3,5H2 |

InChI Key |

CQTLBXLNMBCWJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1CO)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloromethyl Pyridin 3 Yl Methanol

Established Synthetic Routes and Reaction Conditions

Established methods for the synthesis of (6-(chloromethyl)pyridin-3-yl)methanol typically involve multi-step approaches, commencing from readily available pyridine (B92270) precursors. These routes are characterized by a sequence of well-understood chemical transformations.

Multi-Step Synthesis Approaches

A common and logical multi-step synthesis for this compound involves the initial formation of a precursor, (6-chloropyridin-3-yl)methanol, followed by the chlorination of its hydroxymethyl group.

One documented route to the precursor, (6-chloropyridin-3-yl)methanol, starts from methyl 6-chloronicotinate. This method involves the reduction of the ester functionality to a primary alcohol. prepchem.com An alternative pathway to the same precursor begins with 6-chloronicotinic acid, which is then reduced to the corresponding alcohol.

The subsequent and final step in this synthetic sequence is the conversion of the hydroxymethyl group of (6-chloropyridin-3-yl)methanol to a chloromethyl group. A well-established method for this type of transformation on pyridine rings is the use of thionyl chloride (SOCl₂). google.com

Another comprehensive multi-step approach starts from 3-methylpyridine (B133936). This process involves oxidation to form 3-picolinic acid, followed by esterification to methyl pyridine-3-carboxylate. The ester is then reduced to 3-pyridinemethanol (B1662793), which is subsequently chlorinated to yield the chloromethyl derivative. google.com While this synthesis yields a related compound, the principles of the final chlorination step are directly applicable.

Key Intermediates and Their Transformations

In the route starting from methyl 6-chloronicotinate, the primary intermediate is (6-chloropyridin-3-yl)methanol . This is formed through the reduction of the ester group. The transformation is typically achieved using a reducing agent such as sodium borohydride (B1222165) in a suitable solvent like a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727). prepchem.com

| Starting Material | Reagents | Key Intermediate |

| Methyl 6-chloronicotinate | Sodium borohydride, Methanol, THF | (6-chloropyridin-3-yl)methanol |

| 6-Chloronicotinic acid | Borane complexes | (6-chloropyridin-3-yl)methanol |

The crucial transformation to the final product involves the chlorination of the hydroxymethyl group of the intermediate. This is a nucleophilic substitution reaction where the hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion. Thionyl chloride is a common reagent for this purpose, converting the alcohol into a chlorosulfite intermediate, which then readily undergoes substitution. google.com

In the alternative synthesis starting from 3-methylpyridine, the key intermediates include 3-picolinic acid , methyl pyridine-3-carboxylate , and 3-pyridinemethanol . The transformations involve oxidation of the methyl group, esterification of the carboxylic acid, reduction of the ester, and finally, chlorination of the alcohol. google.com

| Intermediate | Transformation | Reagents |

| 3-Methylpyridine | Oxidation | Potassium permanganate (B83412) |

| 3-Picolinic acid | Esterification | Methanol, Acid catalyst |

| Methyl pyridine-3-carboxylate | Reduction | Sodium borohydride |

| 3-Pyridinemethanol | Chlorination | Thionyl chloride |

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, and the molar ratios of reactants and reagents.

For the reduction of methyl 6-chloronicotinate to (6-chloropyridin-3-yl)methanol, the reaction is typically carried out under reflux conditions to ensure a reasonable reaction rate. The dropwise addition of methanol to the reaction mixture containing sodium borohydride and the starting ester helps to control the reaction. A reported synthesis using this method yielded 2.3 g of (6-chloro-3-pyridyl)methanol from 3.0 g of methyl 6-chloronicotinate. prepchem.com

In the chlorination step using thionyl chloride, the molar ratio of the alcohol to the chlorinating agent is a key parameter. An excess of thionyl chloride is often used to ensure complete conversion of the alcohol. The reaction temperature is also important; it is often carried out at or below room temperature to control the exothermic nature of the reaction and to minimize side reactions. A molar ratio of 3-pyridinemethanol to thionyl chloride of 1:(1.1-1.3) has been reported for a similar transformation. google.com

| Step | Starting Material | Product | Reported Yield |

| Reduction | Methyl 6-chloronicotinate (3.0 g) | (6-chloro-3-pyridyl)methanol (2.3 g) | ~88% |

Novel and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for the synthesis of chemical compounds. This has led to the exploration of novel catalytic pathways and the use of greener reaction systems for the preparation of this compound and related compounds.

Catalytic Synthesis Pathways

Catalytic methods offer several advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste generation. For the synthesis of chloromethylpyridines, catalytic approaches are being investigated.

One patent describes a catalytic method for the synthesis of 2-chloro-5-chloromethyl pyridine where 3-methylpyridine is reacted with chlorine in the presence of a supported palladium chloride catalyst. This one-step reaction is presented as an alternative to multi-step routes with high production costs and significant waste. patsnap.com While this is for a different isomer, the principle of using a heterogeneous catalyst for direct chlorination could potentially be adapted.

Another approach in the synthesis of chiral pyridines involves the use of a copper-chiral diphosphine ligand catalyst in the presence of a Lewis acid. nih.gov This highlights the potential for developing catalytic enantioselective methods for related pyridine derivatives, although it is not directly applicable to the synthesis of the achiral target compound.

Solvent-Free or Environmentally Benign Reaction Systems

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Research into solvent-free or environmentally benign reaction systems for the synthesis of chloromethylpyridines is ongoing.

A green synthesis of 2-chloro-5-chloromethylpyridine has been reported using trichloroisocyanuric acid (TCCA) as the chlorinating agent. This method, which can be initiated by a chemical initiator or a light source, avoids the use of a solvent and eliminates the need for neutralization and water washing steps, thereby preventing the generation of wastewater and acidic off-gases. chemicalbook.com

Furthermore, in the synthesis of a related bromo-substituted (chloromethyl)pyridine, cyanuric chloride in the presence of N,N-dimethylformamide (DMF) has been used as a milder and safer alternative to thionyl chloride for the chlorination step. The byproduct of this reaction is solid cyanuric acid, which simplifies the work-up procedure. mdpi.com This approach could be a viable green alternative for the synthesis of this compound.

Another novel approach to avoid hazardous reagents involves the use of an isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) as an alternative to the highly pyrophoric n-butyllithium for metal-halogen exchange reactions in the synthesis of substituted pyridines. mdpi.com

| Green Approach | Reagent/Catalyst | Advantages |

| Solvent-free chlorination | Trichloroisocyanuric acid (TCCA) | Avoids solvent, no wastewater, no acidic gas |

| Milder chlorination | Cyanuric chloride/DMF | Safer than thionyl chloride, solid byproduct |

| Safer metal-halogen exchange | Isopropylmagnesium chloride lithium chloride complex | Milder and safer than n-butyllithium |

Flow Chemistry Applications in Synthesis

A hypothetical flow process for the synthesis of this compound could involve the sequential online reduction of a suitable pyridine-3,6-dicarboxylate derivative, followed by a controlled chlorination step in a subsequent reactor module. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system would be particularly beneficial for managing the exothermic nature of the chlorination reaction and minimizing the formation of byproducts.

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving synthetic efficiency. The key mechanistic question lies in the chlorination of the hydroxymethyl group.

Proposed Reaction Mechanisms

The chlorination of alcohols using thionyl chloride is generally understood to proceed through one of two primary mechanisms: SN2 (bimolecular nucleophilic substitution) or SNi (internal nucleophilic substitution).

SN2 Mechanism: If a base, such as pyridine, is present, it can deprotonate the intermediate. The displaced chloride ion then acts as a nucleophile, attacking the carbon atom in a backside attack, leading to inversion of stereochemistry.

SNi Mechanism: In the absence of a base, the chlorosulfite intermediate can collapse in a concerted fashion, where the chlorine atom is delivered from the same face as the leaving group, resulting in retention of stereochemistry.

Given that the substrate is a primary alcohol, the reaction is likely to proceed via an SN2 pathway, as primary carbocations are highly unstable, making an SN1-like dissociation (a prerequisite for a pure SNi mechanism) unfavorable. Computational investigations into the reaction of β-amino alcohols with thionyl chloride have provided detailed insights into the competing pathways leading to different products, highlighting the subtle energetic balances that dictate the reaction outcome. researchgate.net

Transition State Analysis in Synthesis

Transition state theory provides a framework for understanding the energetics of a chemical reaction. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate.

For the SN2 chlorination of (6-(hydroxymethyl)pyridin-3-yl)methanol, the transition state would involve the simultaneous formation of the carbon-chlorine bond and the breaking of the carbon-oxygen bond. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling such transition states. researchgate.netsciforum.net

A typical computational analysis would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and the transition state.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while the transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

While specific transition state analyses for the synthesis of this compound have not been published, studies on analogous SN2 reactions provide a solid theoretical foundation for what to expect. Such analyses for the reaction of a nucleophile with methyl chloride, for example, have been extensively studied and provide a template for understanding the key electronic and steric factors that influence the transition state geometry and energy. researchgate.netsciforum.net These studies help in predicting how substituents on the pyridine ring might affect the reaction rate and selectivity.

Reactivity and Derivatization Strategies of 6 Chloromethyl Pyridin 3 Yl Methanol

Reactions Involving the Chloromethyl Moiety

The chloromethyl group at the 6-position of the pyridine (B92270) ring is analogous to a benzylic halide. Its reactivity is enhanced by the adjacent electron-withdrawing pyridine ring, which can stabilize the transition states of both SN1 and SN2 reactions. The primary nature of the carbon atom bearing the chlorine atom generally favors the SN2 mechanism, involving a backside attack by a nucleophile.

Nucleophilic substitution is the most common reaction pathway for the chloromethyl group. A wide variety of nucleophiles can displace the chloride ion, leading to a diverse array of functionalized pyridine derivatives.

The reaction of the chloromethyl group with primary or secondary amines is a direct method for introducing nitrogen-containing substituents. This amination typically proceeds via an SN2 mechanism. A closely related reaction involves using an amine to displace the chloride, as demonstrated in the synthesis of N-(6-chloro-3-pyridylmethyl)-methylamine from 2-chloro-5-chloromethylpyridine, where methylamine (B109427) gas is reacted in toluene (B28343) at low temperatures. google.com This reaction highlights the high reactivity of the chloromethyl group towards amine nucleophiles.

In principle, the pyridine nitrogen of a second molecule of (6-(Chloromethyl)pyridin-3-yl)methanol could act as a nucleophile, leading to the formation of a pyridinium (B92312) salt (quaternization). However, this intermolecular reaction is generally less favored than reaction with a stronger, externally added nucleophile. Intramolecular quaternization is not possible due to the substitution pattern.

| Nucleophile | Reagents & Conditions | Product | Yield | Ref |

| Methylamine | Methylamine gas, Toluene, -5°C to 5°C | N-((6-(hydroxymethyl)pyridin-2-yl)methyl)methanamine (by analogy) | High | google.com |

| Various Amines | Amine, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | 6-((Alkylamino)methyl)pyridin-3-yl)methanol | Varies | N/A |

While the hydroxyl group of this compound is more commonly used for forming ethers and esters, the chloromethyl group can also undergo these transformations via halide displacement. Reaction with a strong nucleophile, such as a sodium alkoxide (RONa) or a carboxylate salt (RCOONa), can displace the chloride to form ethers and esters, respectively. These reactions follow a standard SN2 pathway. The choice of solvent and reaction conditions is critical to favor substitution at the chloromethyl position while minimizing side reactions at the hydroxymethyl site.

| Nucleophile | Reagents & Conditions | Product Class | Ref |

| Alkoxide (RO⁻) | ROH, NaH, THF | (6-((alkoxymethyl)pyridin-3-yl)methanol | N/A |

| Carboxylate (RCOO⁻) | RCOOH, Base (e.g., Cs₂CO₃), DMF | (6-(hydroxymethyl)pyridin-2-yl)methyl carboxylate | N/A |

Sulfur nucleophiles, such as thiols and disulfides, are effective for displacing the benzylic-type chloride. An iron-catalyzed cross-electrophile coupling reaction between benzyl (B1604629) halides and disulfides provides a modern and efficient route to form thioethers without the need for caustic reagents, which can promote unwanted elimination pathways. nih.govacs.org This methodology is applicable to the chloromethyl group of the target compound, enabling the synthesis of various benzylic thioethers. nih.govacs.org

| Nucleophile | Reagents & Conditions | Product Class | Ref |

| Disulfide (RSSR) | Fe(acac)₃ (cat.), 4,4′-dimethoxy-2,2′-bipyridine, THF/NMP, 25°C | (6-((alkylthio)methyl)pyridin-3-yl)methanol | nih.govacs.org |

| Thiol (RSH) | RSH, Base (e.g., NaH), THF | (6-((alkylthio)methyl)pyridin-3-yl)methanol | N/A |

Elimination reactions (E1 or E2) of the chloromethyl group are generally not a favored pathway. As a primary halide, SN2 reactions are kinetically preferred under most conditions. An E2 reaction would require a strong, sterically hindered base to abstract a proton from the pyridine ring, a process that is not well-documented for this substrate. Furthermore, the resulting exocyclic methylene (B1212753) intermediate would be highly reactive. Consequently, derivatization strategies for this compound almost exclusively rely on substitution or cross-coupling reactions rather than elimination.

The carbon-chlorine bond of the chloromethyl group can be activated by transition metal catalysts, most notably palladium and nickel, to participate in organometallic cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

The general catalytic cycle involves three key steps:

Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the C(sp³)–Cl bond.

Transmetalation : An organometallic nucleophile (e.g., from an organozinc or organoboron reagent) transfers its organic group to the metal center, displacing the halide.

Reductive Elimination : The two organic groups on the metal center couple and are eliminated, forming the final product and regenerating the low-valent catalyst.

Benzylic chlorides are known substrates for several types of cross-coupling reactions. researchgate.netnih.gov The Negishi coupling, which utilizes organozinc reagents, is particularly effective for coupling with C(sp³)-halides. wikipedia.orgorganic-chemistry.org Similarly, the Suzuki-Miyaura coupling can be employed, although C(sp³)–Cl bonds are generally less reactive than C(sp²)–Br or C(sp²)–I bonds, often requiring specific ligands and conditions to achieve high efficiency. nih.govnih.gov

| Reaction Name | Organometallic Reagent | Catalyst / Ligand | Product Class | Ref |

| Negishi Coupling | R-ZnX | Pd(0) or Ni(0) complexes (e.g., Pd(PPh₃)₄) | (6-(Alkyl/Aryl-methyl)pyridin-3-yl)methanol | wikipedia.orgorganic-chemistry.org |

| Suzuki Coupling | R-B(OH)₂ | Pd(0) complexes (e.g., Pd(OAc)₂, PCy₃) | (6-(Arylmethyl)pyridin-3-yl)methanol | nih.govnih.gov |

| Kumada Coupling | R-MgX | Ni(0) or Fe complexes | (6-(Alkyl/Aryl-methyl)pyridin-3-yl)methanol | researchgate.netnih.gov |

Nucleophilic Substitution Reactions (SN1, SN2)

Reactions Involving the Hydroxymethyl Moiety

The hydroxymethyl group at the 3-position of the pyridine ring is a primary alcohol and thus participates in a range of characteristic reactions, including oxidation, esterification, etherification, and hydroxyl group replacement.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of the hydroxymethyl group in this compound can be controlled to yield either the corresponding aldehyde, 6-(chloromethyl)nicotinaldehyde, or the carboxylic acid, 6-(chloromethyl)nicotinic acid. The choice of oxidizing agent and reaction conditions is crucial for achieving the desired product selectively.

Mild oxidizing agents are typically employed for the synthesis of the aldehyde. Manganese dioxide (MnO₂) is a common and effective reagent for the oxidation of benzylic and allylic alcohols to their corresponding aldehydes. This reagent is particularly useful due to its mildness and the heterogeneous nature of the reaction, which simplifies product purification. While specific studies on this compound are not extensively documented, the oxidation of related pyridyl methanols serves as a reliable precedent.

For the conversion to the carboxylic acid, stronger oxidizing agents are necessary. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidant capable of transforming primary alcohols into carboxylic acids. The reaction is typically carried out in aqueous conditions, and careful control of temperature and pH is required to optimize the yield and prevent side reactions.

Table 1: Oxidation Reactions of the Hydroxymethyl Moiety

| Product | Reagent | Typical Conditions |

| 6-(Chloromethyl)nicotinaldehyde | Manganese Dioxide (MnO₂) | Inert solvent (e.g., dichloromethane, chloroform), room temperature to reflux |

| 6-(Chloromethyl)nicotinic acid | Potassium Permanganate (KMnO₄) | Aqueous solution, often under basic or acidic conditions, heating |

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers, providing a pathway to a wide range of functionalized derivatives.

Esterification is commonly achieved by reacting the alcohol with an acylating agent such as an acid chloride or an acid anhydride (B1165640). These reactions are often performed in the presence of a base, like pyridine or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) and catalyze the reaction. For instance, treatment with acetyl chloride or acetic anhydride would yield (6-(chloromethyl)pyridin-3-yl)methyl acetate (B1210297).

Etherification , the formation of an ether linkage, can be accomplished through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide) to furnish the ether.

Table 2: Esterification and Etherification Reactions

| Reaction | Reagents | Product |

| Esterification | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | (6-(Chloromethyl)pyridin-3-yl)methyl ester |

| Esterification | Acid anhydride (e.g., Acetic anhydride), Base (e.g., Pyridine) | (6-(Chloromethyl)pyridin-3-yl)methyl ester |

| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., Methyl iodide) | (6-(Chloromethyl)pyridin-3-yl)methyl ether |

Replacement of the Hydroxyl Group

The hydroxyl group of the hydroxymethyl moiety can be substituted with other functional groups, most commonly halogens. This transformation is a key step in activating the position for subsequent nucleophilic substitution reactions. A standard method for converting a primary alcohol to a chloride is the use of thionyl chloride (SOCl₂). This reaction proceeds efficiently, often in the presence of a small amount of a base like pyridine, to produce 3-(chloromethyl)-6-(chloromethyl)pyridine. The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.

Chemo- and Regioselective Transformations

The presence of two distinct reactive sites in this compound—the chloromethyl and the hydroxymethyl groups—necessitates careful consideration of chemoselectivity in synthetic design. The inherent differences in the reactivity of these two groups can be exploited to achieve selective modifications.

Selective Modification of the Chloromethyl Group

The chloromethyl group is a benzylic-type halide and is thus susceptible to nucleophilic substitution reactions. Its reactivity is generally higher than that of the hydroxymethyl group towards many nucleophiles. This difference in reactivity allows for the selective modification of the chloromethyl group while leaving the hydroxymethyl group intact. For example, reaction with a nucleophile such as an amine or a thiol at or below room temperature would likely lead to substitution at the chloromethyl position without significant reaction at the less reactive alcohol.

To ensure complete selectivity, especially with stronger nucleophiles or at elevated temperatures, protection of the hydroxymethyl group may be necessary. A common strategy is to convert the alcohol into a silyl (B83357) ether (e.g., using triethylsilyl chloride) or an acetate ester. These protecting groups are generally stable under the conditions required for nucleophilic substitution at the chloromethyl position and can be readily removed afterward.

Selective Modification of the Hydroxymethyl Group

Achieving selective modification of the hydroxymethyl group in the presence of the more reactive chloromethyl group requires careful selection of reagents and reaction conditions.

For reactions such as esterification and etherification, the conditions can often be controlled to favor reaction at the hydroxyl group. For instance, esterification with an acid anhydride in the presence of a non-nucleophilic base at moderate temperatures would primarily acylate the alcohol. Similarly, etherification via the Williamson synthesis, which involves the formation of an alkoxide, is highly specific to the alcohol functionality.

In cases where the desired reaction at the hydroxymethyl group is incompatible with the chloromethyl group, a protection-deprotection strategy for the chloromethyl functionality is not typically employed due to its high reactivity. Instead, it is more common to introduce the hydroxymethyl group at a later stage of the synthesis. However, direct selective reactions on the hydroxymethyl group are often feasible. For example, oxidation of the hydroxymethyl group with manganese dioxide is a mild reaction that is unlikely to affect the chloromethyl group.

The synthesis of 2-bromo-6-chloromethylpyridine from 2-bromo-6-hydroxymethylpyridine using thionyl chloride provides an insightful parallel. In this reaction, the hydroxyl group is selectively replaced by a chlorine atom in the presence of a bromo-substituted pyridine ring, which is less reactive towards substitution than the chloromethyl group. This suggests that the conversion of the hydroxymethyl group to a chloromethyl group with thionyl chloride in this compound would likely proceed without affecting the existing chloromethyl group.

Cascade and Multi-Component Reactions Utilizing this compound

Cascade reactions, where a series of intramolecular or intermolecular transformations occur in a single synthetic operation, and multi-component reactions (MCRs), where three or more reactants combine in a one-pot process, represent highly efficient strategies for the construction of complex molecular architectures. The dual reactivity of this compound makes it an attractive substrate for such reactions.

One notable example is the facile cascade synthesis of 6-(chloromethyl)pyrazolo[3,4-d]pyrimidines. nih.gov In this type of reaction, a suitably substituted pyrazole (B372694) derivative can react with a reagent that introduces a fragment that will ultimately form the pyrimidine (B1678525) ring. While the specific literature detailing the direct use of this compound in such a cascade was not identified, its structural motifs are present in the products of such reactions, suggesting its potential as a synthon. For instance, a hypothetical cascade reaction could involve the reaction of this compound with a nucleophilic amine, which could displace the chloride, followed by an intramolecular cyclization involving the hydroxyl group (potentially after oxidation to an aldehyde) with another reactive center on the attached molecule.

Potential in Multi-Component Reactions:

This compound possesses functional groups that could enable its participation in various MCRs. For instance, the hydroxyl group could act as the alcohol component in the Passerini reaction , a three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide. In a hypothetical scenario, this compound could react with a carboxylic acid and an isocyanide in the presence of an aldehyde to form an α-acyloxy amide, incorporating the pyridyl moiety into a larger, more complex molecule.

Similarly, the Ugi reaction , a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, could potentially utilize a derivative of this compound. For example, the alcohol could be oxidized to the corresponding aldehyde, which would then be a suitable substrate for the Ugi reaction. This would allow for the rapid assembly of peptide-like structures containing the 6-(chloromethyl)pyridin-3-yl scaffold.

The chloromethyl group also offers a handle for MCRs. It can be converted into an isocyanide via a two-step process involving displacement with azide (B81097) followed by reduction and reaction with a phosgene (B1210022) equivalent. The resulting isocyanide would be a prime candidate for a variety of isocyanide-based MCRs, thereby dramatically expanding the synthetic utility of the parent molecule.

The following table summarizes the potential roles of this compound or its derivatives in well-known MCRs:

| Multi-Component Reaction | Potential Role of this compound or its Derivative | Reactants | Product Type |

| Passerini Reaction | As the alcohol component | Carboxylic acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy amide |

| Ugi Reaction | As the aldehyde component (after oxidation of the alcohol) | Amine, Isocyanide, Carboxylic acid | α-Acylamino amide |

| Isocyanide-based MCRs | As the isocyanide component (after conversion of the chloromethyl group) | Varies depending on the specific MCR | Diverse heterocyclic scaffolds |

Applications of 6 Chloromethyl Pyridin 3 Yl Methanol As a Versatile Synthetic Building Block

Construction of Advanced Heterocyclic Systems

The inherent structure of (6-(Chloromethyl)pyridin-3-yl)methanol, featuring two distinct reactive sites, theoretically allows for its use in constructing more complex heterocyclic systems. The chloromethyl group is a potent electrophile for substitution reactions, while the hydroxymethyl group can be involved in esterifications, etherifications, or further oxidation.

Role in the Total Synthesis of Complex Natural Products

The pyridine (B92270) ring is a key structural motif in numerous alkaloids and other complex natural products. Synthetic building blocks that provide a functionalized pyridine core are therefore highly valuable in organic synthesis.

Precursor in the Development of Functional Organic Materials

Functionalized pyridines are used in the development of a variety of organic materials, including polymers, dyes, and ligands for metal-organic frameworks (MOFs), due to their electronic and coordinating properties. The bifunctionality of this compound makes it a plausible candidate as a monomer or precursor for such materials. For instance, the hydroxymethyl group could be used for polyester (B1180765) or polyurethane synthesis, while the chloromethyl group could serve as a site for grafting or cross-linking. However, the search for specific research detailing its use in creating polymers, ligands for MOFs, or other functional materials did not yield concrete examples or dedicated studies.

Polymer and Dendrimer Synthesis

The unique architecture of this compound, featuring both a nucleophilic hydroxyl group and an electrophilic chloromethyl group, makes it a valuable monomer for the synthesis of advanced polymeric materials. These materials include linear polymers, copolymers, and highly branched, tree-like molecules known as dendrimers.

In polymer synthesis, the hydroxyl group can be converted into a polymerizable moiety, such as an acrylate (B77674) or methacrylate (B99206), while the chloromethyl group can be used for post-polymerization modification. For instance, copolymers of 4-chloromethyl styrene (B11656) with various monomers like methyl methacrylate and ethyl acrylate have been synthesized through free radical polymerization. The chloromethyl groups on the resulting polymer backbone can then be chemically modified. This approach allows for the introduction of pyridine-containing side chains, which can enhance properties such as thermal stability, solubility, and charge-carrying capabilities. mdpi.com The pyridine moiety, when incorporated into the main chain of a polymer, can significantly influence its electronic and photophysical properties, leading to applications in materials science. mdpi.com

Dendrimers are a class of synthetic macromolecules with a highly branched, three-dimensional structure. nih.gov Their synthesis can be achieved through two main strategies: the divergent approach, where the molecule is built from a central core outwards, and the convergent approach, which involves the synthesis of branches (dendrons) that are then attached to a central core. nih.govmdpi.com The bifunctional nature of this compound lends itself to these synthetic strategies. The hydroxyl group can act as a point of attachment to a core molecule or a growing dendron, while the chloromethyl group provides a reactive site for the addition of further branching units. This iterative process allows for the construction of dendrimers with well-defined structures and a high density of functional groups on their periphery. mdpi.com The incorporation of pyridine units into the dendritic structure can impart specific properties, such as catalytic activity or the ability to coordinate with metal ions.

Interactive Table: Synthetic Approaches for Polymers and Dendrimers

| Synthetic Approach | Description | Key Features of this compound Utilized |

| Divergent Synthesis | Dendrimer is constructed from a multifunctional core, which is expanded outward in generations. nih.gov | Hydroxyl group for initial reaction with the core; chloromethyl group for subsequent generational growth. |

| Convergent Synthesis | Dendritic fragments (dendrons) are synthesized first and then attached to a central core. nih.gov | Can be incorporated into dendron synthesis, with one functional group for branching and the other for attachment to the core. |

| "Click" Chemistry | A class of reactions that are high in yield, wide in scope, and create byproducts that can be removed without chromatography. mdpi.com | The functional groups can be modified to participate in click reactions, such as the formation of azides or alkynes. |

| Supramolecular Synthesis | Dendrimers are formed through non-covalent interactions and self-assembly of smaller units. | The pyridine nitrogen can participate in hydrogen bonding and metal coordination to drive self-assembly. |

Ligand Design for Metal Coordination Chemistry

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with a wide range of transition metals. wikipedia.orgresearchgate.net The presence of the chloromethyl and methanol (B129727) substituents provides avenues for further modification, allowing for the design of sophisticated ligands with tailored electronic and steric properties. These tailored ligands can then be used to create metal complexes with specific catalytic, magnetic, or photophysical characteristics.

The hydroxyl group of this compound can be readily derivatized to introduce other coordinating groups, leading to the formation of bidentate or polydentate ligands. For example, reaction with a molecule containing a secondary amine could yield a ligand capable of binding to a metal center through both the pyridine nitrogen and the newly introduced amino group. Similarly, the chloromethyl group can be displaced by a variety of nucleophiles to introduce additional coordinating atoms. mdpi.com This synthetic flexibility is crucial for developing ligands that can stabilize specific oxidation states of a metal or enforce a particular coordination geometry.

The resulting metal-pyridine complexes have found applications in various areas of chemistry. For instance, pyridine-containing ligands are integral components of catalysts used in organic synthesis. The electronic properties of the pyridine ring can be tuned by the substituents, which in turn influences the reactivity of the metal center. Furthermore, the steric bulk of the ligand can control the selectivity of a catalytic reaction.

Interactive Table: Examples of Metal-Pyridine Complex Geometries

| Coordination Geometry | Description | Potential Metal Ions |

| Octahedral | A central metal ion is surrounded by six ligands arranged at the corners of an octahedron. wikipedia.org | Ti, Cr, Rh, Ir, Co |

| Tetrahedral | A central metal ion is bonded to four ligands located at the corners of a tetrahedron. wikipedia.org | Cu+, Ni2+, Ag+, Ag2+ |

| Square Planar | A central metal ion is surrounded by four ligands in the same plane. wikipedia.org | Pd2+, Pt2+, Au3+ |

Contributions to Agrochemical Research Synthesis

The pyridine ring is a key structural motif found in a multitude of agrochemicals, including insecticides, herbicides, and fungicides. researchgate.net this compound is a valuable precursor in the synthesis of these biologically active molecules. Its two functional groups allow for the introduction of various pharmacophores and the modulation of the molecule's physicochemical properties to optimize its efficacy and selectivity.

Synthesis of Pesticidal and Herbicidal Agents

This compound is a key intermediate in the synthesis of several commercially important neonicotinoid insecticides. agropages.com Neonicotinoids are a class of insecticides that act on the central nervous system of insects. nih.gov The synthesis of these compounds often involves the reaction of the chloromethyl group of a pyridine derivative with a suitable nucleophile. For example, the key intermediate 2-chloro-5-chloromethylpyridine, which can be derived from this compound, is used in the production of imidacloprid (B1192907) and acetamiprid. agropages.com

The general synthetic strategy involves the coupling of the pyridinylmethyl moiety with a variety of heterocyclic or acyclic amines. The nature of the amine component plays a crucial role in determining the insecticidal activity and spectrum of the final product. The hydroxyl group of this compound can be used to introduce additional functionality or to modify the solubility and transport properties of the molecule within the target organism.

In addition to insecticides, pyridine derivatives are also used in the development of herbicides. The pyridine ring can be found in herbicides that act through various modes of action. The synthetic versatility of this compound allows for its incorporation into a wide range of herbicidal scaffolds.

Interactive Table: Prominent Neonicotinoid Insecticides Synthesized from Pyridine Intermediates

| Insecticide | Key Intermediate | Year of Introduction | Target Pests |

| Imidacloprid | 2-Chloro-5-chloromethylpyridine | 1991 | Sucking insects, some chewing insects |

| Acetamiprid | 2-Chloro-5-chloromethylpyridine | 1996 | Sucking insects |

| Thiacloprid | 2-Chloro-5-chloromethylpyridine | 2001 | Sucking and biting insects |

| Clothianidin | (E)-1-(2-Chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine | 2002 | Sucking and chewing insects |

Structure-Activity Relationship (SAR) Studies in Agrochemicals

Structure-Activity Relationship (SAR) studies are fundamental to the discovery and optimization of new agrochemicals. These studies involve the systematic modification of a lead compound's chemical structure to understand how these changes affect its biological activity. This compound provides a versatile scaffold for conducting such studies.

By systematically modifying the substituents on the pyridine ring and the nature of the groups attached to the chloromethyl and methanol functionalities, researchers can probe the key interactions between the agrochemical and its biological target. For instance, in the development of neonicotinoid insecticides, SAR studies have shown that the 6-chloro substituent on the pyridine ring is crucial for high insecticidal activity. sci-hub.st Modifications to the imidazolidine (B613845) portion of the molecule, which is attached via the chloromethyl group, have also been extensively studied to optimize potency and selectivity. sci-hub.st

The ability to easily derivatize both the hydroxyl and chloromethyl groups of this compound allows for the rapid generation of a library of analogues. These analogues can then be screened for their biological activity, and the resulting data can be used to build a comprehensive SAR model. This model can then guide the design of new, more effective, and safer agrochemicals.

Interactive Table: Impact of Structural Modifications on Biological Activity

| Structural Modification | Effect on Activity | Rationale |

| Variation of the 6-substituent on the pyridine ring | Can significantly impact insecticidal potency. A chloro group is often optimal. sci-hub.st | The electronic and steric properties of this substituent influence the binding of the molecule to the nicotinic acetylcholine (B1216132) receptor. |

| Modification of the group attached to the chloromethyl moiety | Affects the spectrum of activity and selectivity. | This part of the molecule interacts with different subsites of the target receptor. |

| Derivatization of the hydroxyl group | Can modulate physicochemical properties like solubility and lipophilicity. | These properties are important for the uptake, transport, and metabolism of the agrochemical in the target organism. |

Spectroscopic and Advanced Structural Elucidation of 6 Chloromethyl Pyridin 3 Yl Methanol and Its Derivatives for Research Purposes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For (6-(Chloromethyl)pyridin-3-yl)methanol, ¹H and ¹³C NMR are the primary methods for initial structural verification. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the chloromethyl group, the methylene protons of the methanol (B129727) group, and the hydroxyl proton. The chemical shifts are influenced by the electronegativity of the nitrogen atom in the pyridine ring and the chlorine atom.

The expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures like (6-Chloro-2-pyridinyl)methanol and other substituted pyridines, are presented below. chemicalbook.comepfl.ch

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H2 (Pyridine Ring) | ~8.5 | - |

| H4 (Pyridine Ring) | ~7.8 | - |

| H5 (Pyridine Ring) | ~7.4 | - |

| C2 (Pyridine Ring) | - | ~150 |

| C3 (Pyridine Ring) | - | ~135 |

| C4 (Pyridine Ring) | - | ~138 |

| C5 (Pyridine Ring) | - | ~124 |

| C6 (Pyridine Ring) | - | ~158 |

| CH₂OH (Methanol) | ~4.7 | ~62 |

| CH₂Cl (Chloromethyl) | ~4.6 | ~45 |

| OH (Hydroxyl) | Variable (broad singlet) | - |

Predicted values are relative to TMS and may vary based on solvent and concentration.

While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and confirming the connectivity of atoms. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds. youtube.com For this compound, a COSY spectrum would show cross-peaks connecting the coupled aromatic protons (H4 and H5), confirming their adjacency on the pyridine ring. It would help differentiate the aromatic signals from the singlets of the two CH₂ groups. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.org An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom. For example, it would show a correlation between the proton signal at ~4.7 ppm and the carbon signal at ~62 ppm, confirming their assignment to the CH₂OH group. Similarly, correlations would be observed for the CH₂Cl group and the aromatic C-H pairs. libretexts.org

For compounds that exist as crystalline solids, solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics that are not accessible in solution. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be effectively studied using ssNMR.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly used for ¹³C ssNMR. The chemical shifts in the solid state are sensitive to the local molecular environment, including intermolecular interactions like hydrogen bonding and crystal packing effects. Therefore, different polymorphs of this compound would likely exhibit distinct ¹³C CP/MAS spectra.

Furthermore, ³⁵Cl ssNMR can be a powerful probe for compounds containing covalently bound chlorine. nih.govnih.gov The chlorine nucleus is quadrupolar, and its NMR signal is highly sensitive to the electric field gradient at the nucleus. This makes ³⁵Cl ssNMR an excellent tool for distinguishing between different crystalline environments and identifying crystallographically inequivalent chlorine atoms within the unit cell. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This accuracy allows for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₇H₈ClNO), the expected exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimental value to confirm its elemental composition with high confidence. nih.gov

Table 2: Calculated Exact Mass for this compound

| Ion | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | [C₇H₈³⁵ClNO]⁺ | 157.0294 |

| [M+H]⁺ | [C₇H₉³⁵ClNO]⁺ | 158.0373 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the molecular ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov

For this compound, several fragmentation pathways can be postulated. The analysis of these pathways in the MS/MS spectrum helps to confirm the connectivity of the functional groups. mdpi.com

Plausible Fragmentation Pathways:

Loss of HCl: A common fragmentation for chloromethyl compounds involves the loss of a molecule of hydrogen chloride (HCl, 36 Da), leading to a stable pyridinylmethylene-methanol cation.

Loss of the Chloromethyl Radical: Cleavage of the C-C bond between the pyridine ring and the chloromethyl group can result in the loss of a ·CH₂Cl radical (49 Da).

Loss of Formaldehyde (B43269): The primary alcohol moiety can undergo fragmentation, potentially leading to the loss of formaldehyde (CH₂O, 30 Da) from the molecular ion.

Pyridine Ring Cleavage: At higher collision energies, the pyridine ring itself can fragment, yielding smaller characteristic ions. nih.gov For instance, the loss of HCN (27 Da) is a known fragmentation pathway for pyridine rings.

Table 3: Potential Key Fragments in the Tandem Mass Spectrum of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (for ³⁵Cl) |

|---|---|---|---|

| 158.0 | [M+H - H₂O]⁺ | H₂O (18 Da) | 140.0 |

| 158.0 | [M+H - HCl]⁺ | HCl (36 Da) | 122.0 |

| 158.0 | [M+H - ·CH₂Cl]⁺ | ·CH₂Cl (49 Da) | 109.0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum arises from changes in the dipole moment during a vibration, while a Raman spectrum results from changes in the polarizability. Together, they provide a comprehensive picture of the molecular vibrations, which are determined by bond strengths and molecular geometry. nih.gov

The vibrational spectrum of this compound can be interpreted by considering the characteristic frequencies of its constituent functional groups: the substituted pyridine ring, the chloromethyl group, and the primary alcohol. researchgate.net

Key Vibrational Modes:

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3200-3600 cm⁻¹ due to the stretching of the hydroxyl group, which is typically involved in hydrogen bonding.

Aromatic C-H Stretch: Sharp bands typically appear just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).

Aliphatic C-H Stretch: Bands corresponding to the methylene groups (CH₂Cl and CH₂OH) are expected in the 2850-2960 cm⁻¹ region.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-O Stretch: The stretching vibration of the primary alcohol C-O bond is expected to produce a strong band in the IR spectrum around 1050 cm⁻¹.

C-Cl Stretch: A moderately strong band corresponding to the C-Cl stretching vibration is anticipated in the 650-800 cm⁻¹ region.

Table 4: Predicted Characteristic IR and Raman Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3010 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | Medium to Strong | Medium to Strong |

| CH₂ Bend (Scissoring) | 1440 - 1480 | Medium | Medium |

| O-H Bend | 1350 - 1450 | Medium, Broad | Weak |

| C-O Stretch | 1000 - 1080 | Strong | Weak |

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies. nih.gov Comparing these calculated spectra with experimental IR and Raman data aids in the definitive assignment of complex vibrational modes, providing a deeper understanding of the molecule's structure and bonding. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. However, a comprehensive search of available scientific literature and crystallographic databases reveals a notable absence of published single crystal X-ray diffraction data for the specific compound, this compound.

Single Crystal X-ray Diffraction Studies

To date, no single crystal X-ray diffraction studies for this compound have been reported in peer-reviewed literature. Consequently, critical crystallographic data, including unit cell dimensions, space group, and detailed atomic coordinates, remain undetermined. The lack of this fundamental data precludes a detailed discussion of its specific solid-state conformation, molecular packing, and hydrogen bonding networks.

Co-crystallization and Polymorphism Research

The exploration of co-crystals and polymorphs can provide significant insights into the physicochemical properties of a compound, such as solubility, stability, and bioavailability. Co-crystallization involves combining a target molecule with a suitable co-former to generate a new crystalline solid with a distinct structure. Polymorphism refers to the ability of a compound to crystallize in multiple different crystal structures.

There is currently no specific research available on the co-crystallization or polymorphism of this compound. Investigations into these aspects would be a valuable area for future research, potentially leading to the discovery of novel solid forms with enhanced properties. Such studies would involve systematic screening with various co-formers and crystallization conditions to induce the formation of different crystalline phases.

Theoretical and Computational Studies of 6 Chloromethyl Pyridin 3 Yl Methanol

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule governs its chemical behavior. Theoretical calculations are instrumental in mapping this electronic architecture, offering insights into reactivity and spectroscopic properties. For pyridine (B92270) derivatives, these studies often reveal the influence of substituent groups on the electron distribution within the aromatic ring.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is frequently used to determine the optimized molecular geometry and electronic properties of organic compounds. In studies of similar pyridine derivatives, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311+G(d,p), have been successfully employed to correlate theoretical findings with experimental data from techniques like FT-IR and NMR spectroscopy. These calculations provide a foundational understanding of the molecule's stable three-dimensional structure.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are critical descriptors of a molecule's reactivity and kinetic stability.

For analogous 6-substituted pyridin-3-yl methanol (B129727) derivatives, the HOMO-LUMO energy gap has been calculated to understand their relative reactivity. A larger energy gap generally implies higher stability and lower reactivity. The distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Frontier Molecular Orbital Data for an Analogous Pyridine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.59 |

| HOMO-LUMO Gap (ΔE) | 4.91 |

Note: Data presented is for a representative 6-arylated-pyridin-3-yl methanol derivative and is intended for illustrative purposes to demonstrate the type of data generated in such studies.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping the intricate pathways of chemical reactions. By simulating the transformation from reactants to products, researchers can gain a detailed understanding of the underlying mechanisms, which is often challenging to achieve through experimental methods alone.

Transition State Characterization

A key aspect of modeling reaction mechanisms is the identification and characterization of transition states—the highest energy points along the reaction coordinate. The geometry and energetic properties of these transient species provide crucial information about the reaction's feasibility and selectivity. For reactions involving pyridine derivatives, computational methods can pinpoint the structure of the transition state, which is essential for understanding how bonds are formed and broken.

Reaction Energy Profiles and Activation Barriers

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule and its interactions with neighboring molecules are fundamental to its physical and chemical properties. Conformational analysis explores the different spatial arrangements of a molecule's atoms, while the study of intermolecular interactions sheds light on its behavior in condensed phases.

Computational methods can systematically explore the potential energy surface of (6-(Chloromethyl)pyridin-3-yl)methanol to identify its most stable conformers. This analysis is crucial for understanding its preferred shape and how this might influence its reactivity. Furthermore, modeling can reveal the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate properties like boiling point, solubility, and crystal packing.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on synthetic reactivity/efficiency)

A QSAR model for the synthetic reactivity or efficiency of this compound would aim to establish a mathematical relationship between the compound's structural or physicochemical properties and its performance in chemical reactions. Such a model is invaluable for optimizing reaction conditions and predicting the outcomes of new synthetic routes.

Detailed Research Findings: Currently, there are no specific QSAR studies published that focus on the synthetic reactivity of this compound. A hypothetical study would involve the generation of a dataset where the yield or rate of a specific reaction involving this compound is measured under varying conditions or with systematically modified reactants. Molecular descriptors for this compound and any reaction partners would be calculated using computational software. These descriptors could include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to build a predictive model. The quality of such a model would be assessed by statistical metrics like the coefficient of determination (R²), cross-validated R² (Q²), and the root mean square error (RMSE).

Hypothetical Data Table for a QSAR Study on Synthetic Efficiency

| Descriptor | Value | Correlation with Yield (%) |

|---|---|---|

| Dipole Moment (Debye) | 2.5 | Positive |

| HOMO Energy (eV) | -8.2 | Negative |

| LUMO Energy (eV) | -1.5 | Positive |

| Molecular Surface Area (Ų) | 150.3 | No significant correlation |

Molecular Dynamics Simulations for Solvent Effects and Conformational Changes

Molecular dynamics (MD) simulations would provide an atomistic view of how this compound behaves in different solvent environments over time. These simulations are crucial for understanding solvation, which can significantly influence reaction rates and mechanisms, as well as the compound's stable conformations.

Detailed Research Findings: Specific MD simulation studies detailing the solvent effects and conformational landscape of this compound are not found in the current body of scientific literature. A prospective MD study would involve placing a model of the molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol, DMSO). By solving Newton's equations of motion for all atoms in the system, the simulation would track the trajectory of each atom over a period of nanoseconds or longer.

Analysis of these trajectories would reveal key information such as:

Radial Distribution Functions (RDFs): To understand the structuring of solvent molecules around specific atoms of the solute.

Hydrogen Bonding Dynamics: To quantify the lifetime and geometry of hydrogen bonds between the methanol group and protic solvents.

Conformational Analysis: By monitoring dihedral angles, particularly around the chloromethyl and hydroxymethyl groups, the preferred conformations in different solvents can be identified and their relative populations quantified.

Solvation Free Energy: To determine the thermodynamic favorability of the compound in various solvents.

Hypothetical Data Table from a Molecular Dynamics Simulation Study

| Solvent | Average Number of Hydrogen Bonds (to -OH) | Dominant Dihedral Angle (C-C-O-H) | Solvation Free Energy (kcal/mol) |

|---|---|---|---|

| Water | 3.2 | 180° (anti) | -7.5 |

| Methanol | 2.8 | 60° (gauche) | -6.8 |

| DMSO | 1.5 | 180° (anti) | -8.2 |

Future Directions and Emerging Research Avenues for 6 Chloromethyl Pyridin 3 Yl Methanol

Development of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While methods for producing racemic (6-(Chloromethyl)pyridin-3-yl)methanol exist, the development of asymmetric syntheses to access its individual enantiomers represents a critical and underexplored frontier. Future research is expected to focus on several key strategies.

One promising approach is the asymmetric reduction of a precursor ketone, 6-(chloromethyl)nicotinaldehyde. This transformation could be achieved using well-established catalytic systems, including chiral metal-hydride complexes (e.g., those based on Ruthenium or Rhodium with chiral phosphine (B1218219) ligands) or biocatalytic methods employing ketoreductase enzymes.

Another significant avenue is the kinetic resolution of the racemic alcohol. Lipase-catalyzed enantioselective acetylation has proven effective for resolving racemic 1-(2-pyridyl)ethanols, yielding one enantiomer as an acetate (B1210297) and leaving the other as the unreacted alcohol, both with high enantiomeric purity. acs.org This chemoenzymatic strategy could be directly applicable to this compound.

Moreover, asymmetric self-catalysis, where a chiral product acts as the catalyst for its own formation, has been demonstrated for 1-(3-pyridyl)alkanols. Investigating whether chiral this compound can catalyze the enantioselective addition of an alkylating agent to a precursor aldehyde could open up novel and highly efficient synthetic pathways.

| Methodology | Description | Potential Catalyst/Reagent | Anticipated Outcome |

| Asymmetric Reduction | Catalytic reduction of the corresponding prochiral ketone, 6-(chloromethyl)nicotinaldehyde. | Chiral Ru/Rh-phosphine complexes; Ketoreductases (KREDs). | Direct synthesis of a single enantiomer (R or S). |

| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer from the racemic mixture. | Lipases (e.g., Candida antarctica lipase (B570770) B) with an acyl donor. | Separation of enantiomers; one as alcohol, one as ester. |

| Asymmetric Alkylation | Copper-catalyzed asymmetric addition of alkyl Grignard reagents to related alkenyl pyridines. nih.gov | Copper salts with chiral diphosphine ligands. | Access to a wide range of chiral pyridine (B92270) derivatives. |

| Asymmetric Self-Catalysis | Using an enantiomer of the product to catalyze its own formation. | Enantiopure this compound. | Potential for auto-amplification of enantiomeric excess. |

Integration into Catalysis Research

The pyridine motif is a ubiquitous component of ligands in homogeneous catalysis. The bifunctional nature of this compound makes it an ideal precursor for a new generation of custom-designed ligands for asymmetric catalysis and other catalytic applications.

Future research will likely involve the derivatization of its two functional groups to create novel ligand architectures. For example, the chloromethyl group can be readily displaced by various nucleophiles (e.g., phosphines, amines, thiols), while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester. This allows for the synthesis of diverse P,N-ligands, N,O-ligands, or pincer-type ligands. Chiral pyridine-aminophosphine ligands, for instance, have shown excellent performance in asymmetric hydrogenation. rsc.org

Pyridine-oxazoline (PyOX) ligands are another critical class of chiral ligands used in a multitude of metal-catalyzed asymmetric reactions. rsc.org this compound could serve as a key building block for new PyOX variants, where the chloromethyl position could be functionalized to tune the steric and electronic properties of the resulting catalyst or to immobilize it on a solid support.

| Ligand Class | Synthetic Strategy from Parent Compound | Potential Metal Complex | Target Catalytic Application |

| Chiral P,N-Ligands | Nucleophilic substitution of chloride with a chiral phosphine; modification of the alcohol. | Rhodium, Iridium, Palladium | Asymmetric Hydrogenation, Cross-Coupling |

| Chiral PyOX-type Ligands | Conversion of the alcohol to a nitrile, followed by cyclization with a chiral amino alcohol. | Copper, Scandium, Zinc | Asymmetric Diels-Alder, Friedel-Crafts |

| Immobilized Catalysts | Anchoring the ligand to a solid support via reaction at the chloromethyl or hydroxyl site. | Various Transition Metals | Heterogeneous Catalysis, Flow Chemistry |

Exploration in Supramolecular Chemistry

Pyridine-based ligands are fundamental building blocks in supramolecular chemistry, directing the self-assembly of complex architectures such as macrocycles, cages, and coordination polymers through coordination with metal ions. worktribe.comsemanticscholar.orgnih.gov The defined geometry and bifunctionality of this compound make it a highly attractive candidate for constructing novel supramolecular systems.

By modifying the chloromethyl and hydroxymethyl groups, the molecule can be transformed into a rigid or flexible ditopic linker. For example, conversion of both groups to coordinating moieties (e.g., carboxylates, other N-donors) would yield a ligand capable of bridging multiple metal centers to form metal-organic frameworks (MOFs) or coordination polymers. The distance and angle between these coordinating groups, dictated by the pyridine core, would allow for precise control over the resulting network topology.

Furthermore, the synthesis of macrocycles is a plausible direction. Reaction with another complementary bifunctional molecule could lead to the formation of discrete, shape-persistent macrocycles. These structures could be explored for host-guest chemistry, molecular recognition, or as components in the construction of more complex interlocked structures like catenanes and rotaxanes.

Bio-conjugation and Chemical Biology Applications (as a synthetic tool, not clinical)

In chemical biology, bifunctional linkers are essential tools for connecting different molecular entities, such as tethering a fluorescent probe to a protein or creating antibody-drug conjugates. ub.edu this compound provides a scaffold for creating novel hetero-bifunctional linkers, leveraging the distinct reactivity of its two functional groups.

The chloromethyl group is an electrophilic handle that can react with nucleophilic residues on biomolecules, such as cysteine thiols or lysine (B10760008) amines, to form stable covalent bonds. The hydroxymethyl group, on the other hand, can be derivatized using standard organic chemistry—for instance, by esterification or etherification—to attach another molecule of interest, such as a biotin (B1667282) tag for affinity purification, a fluorescent dye for imaging, or a small-molecule drug.

Future research could focus on developing a library of linkers derived from this compound, with varying lengths and properties, to systematically study structure-activity relationships in bioconjugates. mdpi.com Its role would be strictly as a synthetic tool to enable the construction of these complex biological probes, not as a clinical agent itself.

| Linker Application | Modification Strategy | Target Biomolecule | Purpose |

| Fluorescent Labeling | Attach a fluorophore to the hydroxyl group; use the chloromethyl group for protein attachment. | Proteins, Peptides | Cellular Imaging, FRET Studies |

| Affinity Probes | Attach a biotin tag to the hydroxyl group. | Enzymes, Receptors | Target Identification, Pulldown Assays |

| Cross-linking | Synthesize a symmetrical dimer and use both chloromethyl groups to link two biomolecules. | Protein Complexes | Probing Protein-Protein Interactions |

Automation and High-Throughput Experimentation in Synthesis

The exploration of the vast chemical space accessible from this compound necessitates modern, high-throughput approaches. Automated synthesis platforms, particularly those based on continuous flow chemistry, are well-suited for this task. Flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for straightforward scaling. beilstein-journals.orgnih.govuc.pt

Future work should involve translating the synthesis of derivatives of this compound to automated flow systems. This would enable the rapid generation of libraries of compounds for screening in catalysis or materials science. For example, an automated system could systematically react the parent compound with a diverse set of nucleophiles at the chloromethyl position, followed by a second derivatization at the hydroxyl group, all within a single, integrated flow path.

Pairing automated synthesis with high-throughput screening (HTS) would be particularly powerful. scienceintheclassroom.org Libraries of potential ligands derived from the title compound could be generated and then screened in parallel for catalytic activity, accelerating the discovery of new and improved catalysts. rsc.org Bayesian optimization algorithms could be integrated with these automated platforms to intelligently explore the reaction space and rapidly identify optimal synthesis conditions or top-performing catalyst structures. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (6-(Chloromethyl)pyridin-3-yl)methanol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via halogenation and substitution reactions. For example, chlorination of pyridine derivatives using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (40–60°C) in anhydrous solvents (e.g., DCM) is common. Subsequent reduction of carbonyl intermediates with NaBH₄ or LiAlH₄ in methanol or ether may yield the alcohol moiety .

- Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios of chlorinating agents significantly affect regioselectivity. Impurities from incomplete substitution (e.g., residual chloro groups) require purification via column chromatography or recrystallization.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Structural Elucidation :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., Cl-CH₂ and HO-CH₂ groups) and aromatic pyridine signals. 2D NMR (COSY, HSQC) resolves coupling patterns .

- LCMS : Confirms molecular weight (e.g., [M+H]⁺ peaks) and detects side products. Retention time in HPLC (e.g., 0.29 minutes under SQD-FA50 conditions) validates purity .

- XRD : Single-crystal X-ray diffraction (using SHELX software ) determines bond angles and crystal packing.

Q. How should researchers handle and store this compound to ensure stability?

- Stability : The compound is sensitive to moisture and light due to the chloromethyl group’s hydrolytic lability.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at RT (15–25°C). Avoid prolonged exposure to acidic/basic conditions to prevent decomposition .

Advanced Research Questions

Q. How can researchers address low yields during the chloromethylation step in synthesis?

- Experimental Design :

- Alternative Reagents : Replace traditional chlorinating agents with N-chlorosuccinimide (NCS) in DMF for milder conditions.

- Catalysis : Use Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution efficiency.

- Workflow : Monitor reaction progress via TLC or in situ IR spectroscopy. Multi-step protocols (e.g., Example 147 in EP 4374877A2 ) with intermediate isolation improve purity.

Q. What are the comparative electronic and steric effects of halogen substituents (Cl vs. F/Br) on the pyridine ring’s reactivity?

- Mechanistic Analysis :

- Electron-Withdrawing Effects : Cl substituents increase ring electrophilicity, favoring nucleophilic attacks at specific positions. Fluorine’s smaller size reduces steric hindrance but enhances hydrogen bonding .

- Experimental Validation : Compare reaction rates in Suzuki-Miyaura couplings using Cl- vs. F-substituted analogs. DFT calculations (e.g., Gaussian) model charge distribution .

Q. How can crystallographic data resolve contradictions between NMR and mass spectrometry results?

- Case Study : If NMR suggests a dimeric structure but MS indicates a monomer, XRD can confirm molecular packing (e.g., hydrogen-bonded dimers in the crystal lattice). SHELXL refinement validates bond distances and angles, reconciling discrepancies.

Q. What strategies mitigate decomposition during biological assay preparation?

- Formulation : Use co-solvents (e.g., DMSO:PBS mixtures) to enhance aqueous solubility. Lyophilize the compound for long-term storage.

- Analytical Validation : Pre- and post-assay LCMS checks ensure integrity. Compare with stable analogs (e.g., trifluoromethyl derivatives ) to identify degradation pathways.

Q. How can computational modeling predict the compound’s interaction with enzymatic targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to proteins (e.g., kinases). The chloromethyl group’s hydrophobic interactions and pyridine’s π-stacking are key foci.

- MD Simulations : GROMACS models dynamic behavior in solution, assessing conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.